PIK-124

Description

Significance of PI3K Pathway in Cellular Homeostasis and Disease Pathogenesis

The PI3K pathway is a highly conserved signaling network that is fundamental to normal cellular function in eukaryotic cells. nih.gov It acts as a central hub, integrating a wide array of extracellular signals from growth factors, cytokines, and hormones to orchestrate a coordinated intracellular response. semanticscholar.org This intricate signaling cascade is essential for regulating a diverse range of cellular activities, including:

Cell Growth and Proliferation: The PI3K pathway is a key driver of cell growth and division, ensuring the proper development and maintenance of tissues. nih.govmdpi.com

Survival and Apoptosis: By promoting pro-survival signals and inhibiting programmed cell death (apoptosis), the PI3K pathway is critical for cell viability. nih.gov

Metabolism: This pathway plays a vital role in regulating metabolic processes, particularly glucose homeostasis. nih.govwikipedia.org

Cell Motility and Migration: The PI3K pathway influences the movement of cells, a process essential for development, immune response, and wound healing. mdpi.com

Given its central role in these fundamental processes, it is not surprising that dysregulation of the PI3K pathway is a hallmark of numerous human pathologies. semanticscholar.org Hyperactivation of this pathway, often due to genetic mutations or amplification of key components, is one of the most frequently observed oncogenic events across a wide spectrum of human cancers. nih.govnih.gov This aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis, making the PI3K pathway a prime target for cancer therapy. nih.govthe-innovation.org Beyond cancer, disruptions in PI3K signaling are implicated in a range of other conditions, including metabolic disorders like type 2 diabetes, inflammatory and immunological disorders, and neurological diseases. semanticscholar.orgnih.gov

Overview of PI3K Inhibitors as Research Tools

The critical role of the PI3K pathway in both normal physiology and disease has spurred the development of a vast arsenal of small molecule inhibitors. These compounds have become indispensable tools for researchers to probe the intricate workings of the PI3K signaling network. The first generation of PI3K inhibitors, such as wortmannin and LY294002, were broadly acting and helped to establish the fundamental importance of PI3K signaling in various cellular processes. wikipedia.org123test.com

Modern PI3K inhibitors exhibit a range of specificities, allowing for more precise investigation of the pathway's different components. They can be broadly categorized as:

Pan-PI3K inhibitors: These compounds target all four Class I PI3K isoforms (α, β, γ, and δ).

Isoform-selective inhibitors: These molecules are designed to target a specific PI3K isoform, enabling researchers to dissect the unique functions of each isoform.

Dual PI3K/mTOR inhibitors: These inhibitors target both PI3K and the downstream effector mTOR, another key kinase in the pathway.

By utilizing these inhibitors, researchers can pharmacologically manipulate the PI3K pathway to study its downstream effects on cellular behavior. This approach has been instrumental in elucidating the specific roles of different PI3K isoforms in various cell types and disease contexts. Furthermore, these inhibitors have been crucial in validating the PI3K pathway as a therapeutic target and have paved the way for the clinical development of PI3K-targeted therapies. wikipedia.org

Rationale for Investigating PIK-124 in Academic Research

Within the diverse landscape of PI3K inhibitors, this compound has garnered attention in academic research as a valuable tool for investigating the therapeutic potential of targeting the PI3K pathway. The rationale for its investigation stems from its specific inhibitory profile and its demonstrated efficacy in preclinical models.

One notable area of research for a compound with a similar designation, PIK-24, has been in the context of respiratory syncytial virus (RSV) infection. nih.gov Research has shown that PI3K signaling is required for the entry of RSV into host cells. nih.gov PIK-24 was identified as a potent inhibitor of RSV activity both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov Its mechanism of action involves blocking the late stages of the viral fusion process, thereby preventing the virus from entering and replicating within host cells. nih.gov This antiviral activity is attributed to its ability to inhibit PI3K signaling, which in turn prevents the necessary rearrangement of the cell's actin cytoskeleton that the virus exploits for entry. nih.gov

The investigation of compounds like PIK-24 in an academic setting is crucial for several reasons. Firstly, it helps to further elucidate the complex interplay between viral pathogens and host cell signaling pathways. Secondly, it provides a proof-of-concept for the development of novel antiviral strategies that target host factors rather than the virus itself, which could be a valuable approach to combat drug resistance. The specific inhibitory characteristics of such compounds make them excellent probes for dissecting the molecular mechanisms underlying viral entry and for identifying new therapeutic targets.

Detailed Research Findings for PIK-24

Structure

3D Structure

Properties

CAS No. |

711025-68-2 |

|---|---|

Molecular Formula |

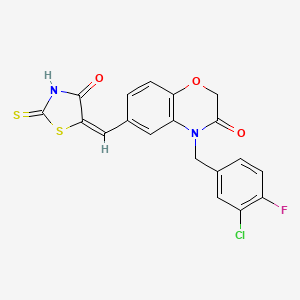

C19H12ClFN2O3S2 |

Molecular Weight |

434.9 g/mol |

IUPAC Name |

4-[(3-chloro-4-fluorophenyl)methyl]-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C19H12ClFN2O3S2/c20-12-5-11(1-3-13(12)21)8-23-14-6-10(2-4-15(14)26-9-17(23)24)7-16-18(25)22-19(27)28-16/h1-7H,8-9H2,(H,22,25,27)/b16-7+ |

InChI Key |

KWDKVVZOYYHCRG-FRKPEAEDSA-N |

SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3)CC4=CC(=C(C=C4)F)Cl |

Isomeric SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)/C=C/3\C(=O)NC(=S)S3)CC4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3)CC4=CC(=C(C=C4)F)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonyms |

PIK124; PIK 124; PIK-124. |

Origin of Product |

United States |

Molecular Mechanisms of Pik 124 Action

PI3K Isoform Targeting by PIK-124

Class I PI3Ks, the primary targets of many inhibitors, exist as heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110). The catalytic subunits have four isoforms: p110α, p110β, p110γ, and p110δ, each encoded by different genes (PIK3CA, PIK3CB, PIK3CG, and PIK3CD, respectively) and exhibiting distinct tissue expression patterns and functions cam.ac.uknih.govfrontiersin.org. This compound has been characterized in terms of its inhibitory profile across these isoforms.

Multi-Targeted PI3K Inhibition Profiles of this compound

Research indicates that this compound functions as a multi-targeted PI3K inhibitor. Studies have shown its ability to inhibit multiple class I PI3K isoforms, although with varying potency. One study characterized this compound as a multi-targeted PI3K inhibitor alongside compounds like PIK-75, PI-103, PIK-85, and PIK-90 nih.gov. Another study noted this compound's inhibitory activity against p110α nih.gov.

While some studies highlight its activity against p110α, others suggest a broader profile. For instance, this compound has been described as selective for p110γ over p110β and p110δ, but also twice as selective for p110α over p110γ nih.gov. This indicates a complex inhibition pattern rather than strict selectivity for a single isoform.

Detailed in vitro IC50 data for this compound across the different PI3K isoforms are crucial for understanding its precise multi-targeted profile. Based on the available information, this compound appears to inhibit p110α and p110γ with higher potency compared to p110β and p110δ nih.govnih.govnih.gov.

Selective Modulation of PI3K Isoforms (e.g., p110α, p110β, p110γ, p110δ) by Related Compounds

In contrast to the multi-targeted nature of this compound, other compounds have been developed with higher selectivity for specific PI3K isoforms. This selectivity allows researchers to dissect the distinct roles of each isoform in cellular signaling and disease pathogenesis cam.ac.ukscienceopen.comnih.govfrontiersin.org.

Examples of isoform-selective PI3K inhibitors include:

p110α-selective inhibitors: PIK-75 and A66 are potent p110α inhibitors d-nb.infoscienceopen.comselleckchem.com. BYL719 (Alpelisib) is another example of a potent and selective p110α inhibitor that has reached clinical use cam.ac.ukrsc.org.

p110β-selective inhibitors: TGX-221 is a p110β-specific inhibitor selleckchem.com. TGX-286 and PIK-108 are also described as relatively selective p110β inhibitors d-nb.infonih.gov.

p110γ-selective inhibitors: AS-605240 and AS-604850 are thiazolidinedione-based compounds reported to selectively inhibit p110γ nih.gov.

p110δ-selective inhibitors: Idelalisib (CAL-101, GS-1101) is a potent and selective p110δ inhibitor that has been approved for treating certain hematological malignancies scienceopen.comfrontiersin.orgselleckchem.comoncotarget.com. Other p110δ-selective inhibitors include IC87114 and PIK-23 d-nb.infofrontiersin.orgnih.gov.

Here is a table summarizing the selectivity profiles of some related PI3K inhibitors:

| Compound Name | Primary Target(s) | IC50/Ki Values (approximate) | Reference |

| This compound | p110α, p110γ | Varies depending on isoform | nih.govnih.govnih.gov |

| PIK-75 | p110α | nM range | d-nb.infonih.govselleckchem.compsu.edu |

| A66 | p110α | low nM range | d-nb.infoscienceopen.com |

| BYL719 (Alpelisib) | p110α | ~5 nM | rsc.org |

| TGX-221 | p110β | 5 nM | selleckchem.com |

| TGX-286 | p110β, p110δ | d-nb.infonih.govnih.gov | |

| AS-605240 | p110γ | 9 nM (in vivo) | nih.gov |

| Idelalisib (CAL-101) | p110δ | 2.5 nM | frontiersin.orgoncotarget.com |

| IC87114 | p110δ | d-nb.infofrontiersin.org |

Note: IC50/Ki values can vary depending on the experimental conditions and assay used. The values provided are approximate and based on the cited sources.

Downstream Signaling Cascade Modulation by this compound

The primary function of class I PI3Ks is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) frontiersin.orgoncohemakey.com. PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, recruiting them to the plasma membrane where they can be activated. Key downstream effectors of PI3K include the serine/threonine kinase Akt (also known as protein kinase B, PKB) and the mTOR signaling pathway mdpi.comaacrjournals.orgnih.gov. This compound, by inhibiting PI3K activity, consequently modulates these downstream signaling cascades.

Regulation of PKB/Akt Phosphorylation (Ser473)

Akt is a central node in the PI3K pathway and its activation is a critical event for cell survival, growth, and proliferation d-nb.infomdpi.com. Full activation of Akt requires phosphorylation at two key sites: Thr308 in the activation loop by PDK1 and Ser473 in the hydrophobic motif mdpi.comembopress.orgarvojournals.org. Phosphorylation at Ser473 is primarily mediated by the mTOR complex 2 (mTORC2) nih.govembopress.org.

PI3K inhibitors, including multi-targeted ones like this compound, are expected to reduce the levels of PIP3, thereby preventing the membrane recruitment and subsequent phosphorylation of Akt. Research has shown that this compound can inhibit the phosphorylation of PKB/Akt nih.gov. Studies using various PI3K inhibitors have demonstrated that inhibition of p110α and p110β is particularly effective at blocking Akt phosphorylation nih.gov. While specific data detailing the dose-dependent effect of this compound on Akt Ser473 phosphorylation is desirable for a complete understanding, its classification as a PI3K inhibitor strongly implies this effect.

Studies using phospho-specific antibodies against Akt (Ser473) are commonly used to assess the activity of the PI3K/Akt pathway and the efficacy of PI3K inhibitors nih.govucsf.edu. The inhibition of Akt phosphorylation at Ser473 by this compound indicates a disruption of the upstream PI3K signaling that leads to mTORC2 activation or Akt membrane localization.

Inhibition of p70S6 Kinase (p70S6K) and Ribosomal Protein S6 (S6) Phosphorylation (Ser235/236)

The p70S6 kinase (p70S6K) is another key downstream effector of the PI3K/Akt pathway, primarily regulated by mTOR complex 1 (mTORC1) qiagen.comnih.govmpg.de. Activated p70S6K phosphorylates the ribosomal protein S6 (S6) at multiple serine residues, including Ser235/236 qiagen.comcellsignal.cnnovusbio.com. Phosphorylation of S6 is involved in regulating protein synthesis and cell growth qiagen.comsigmaaldrich.com.

Inhibition of upstream PI3K signaling by compounds like this compound is expected to reduce the activity of mTORC1, leading to decreased phosphorylation of p70S6K and its substrate S6. Research has shown that this compound can inhibit the phosphorylation of S6 (Ser235/236) nih.gov. This effect is consistent with the inhibition of the PI3K/Akt/mTORC1 axis.

Studies have used phospho-specific antibodies against S6 (Ser235/236) as a readout for the activity of this downstream pathway nih.govucsf.edu. The inhibition of S6 phosphorylation by this compound provides evidence of its impact on protein synthesis regulatory pathways.

Interplay with mTOR Signaling Pathways (mTORC1, mTORC2)

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) aacrjournals.orgnih.govoup.com. Both complexes play crucial roles in integrating signals related to growth factors, nutrients, and energy status to regulate cell growth, metabolism, and proliferation aacrjournals.orgoup.com.

The PI3K/Akt pathway is a major upstream regulator of mTOR, particularly mTORC1. Akt can activate mTORC1 indirectly by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of mTORC1 mdpi.comaacrjournals.orgnih.gov. mTORC1, in turn, phosphorylates downstream targets like p70S6K and 4E-BP1, promoting protein synthesis nih.govmpg.de.

mTORC2 is involved in phosphorylating Akt at Ser473, which is essential for its full activation nih.govembopress.org. While mTORC1 is sensitive to inhibition by rapamycin, mTORC2 was initially considered rapamycin-insensitive, although prolonged exposure can affect it nih.govnih.gov.

As a PI3K inhibitor, this compound is expected to primarily impact mTORC1 signaling by reducing the activation of Akt, which is upstream of TSC1/TSC2. This would lead to decreased phosphorylation of mTORC1 substrates like p70S6K and S6. The observed inhibition of S6 phosphorylation by this compound supports this mechanism nih.gov.

While this compound's direct effects on mTOR complexes are not as extensively documented as its PI3K inhibition, its impact on the PI3K/Akt axis strongly links it to the regulation of mTOR signaling, particularly the PI3K-dependent activation of mTORC1. The interplay between PI3K isoforms and mTOR complexes is complex, with some inhibitors showing dual PI3K/mTOR activity selleckchem.comoncotarget.com. However, the primary reported mechanism for this compound centers on its PI3K inhibition and subsequent downstream effects on Akt and the mTOR pathway.

Influence of this compound on Cellular Processes

Studies investigating the effects of this compound and other PI3K inhibitors have provided insights into how this compound influences key cellular processes. The observed effects are largely attributed to its inhibitory action on PI3K enzymes, which are central regulators of intracellular signaling.

Cell Cycle Progression Control and G1 Arrest

Multi-targeted PI3K inhibitors, including this compound, have been shown to induce cell cycle arrest ucsf.edu. Specifically, these inhibitors can cause arrest in the G1 phase of the cell cycle ucsf.edu. The cell cycle is a tightly regulated process that ensures accurate duplication and division of cells, with checkpoints, such as the G1 checkpoint, controlling progression through different phases wikipedia.org. The G1 phase is a critical period where the cell grows and integrates signals before committing to DNA replication in the S phase wikipedia.org. By inhibiting PI3K signaling, this compound impacts the pathways that promote cell cycle progression, leading to an accumulation of cells in the G1 phase ucsf.edu.

Regulation of Cell Proliferation and Viability

This compound, as a multi-targeted PI3K inhibitor, has been utilized to investigate the role of PI3K family members in regulating the proliferation of breast tumor cells ucsf.edu. Inhibition of PI3K signaling is known to reduce cell viability and proliferation ucsf.eduspringermedizin.de. Studies have demonstrated that PI3K inhibitors can decrease cell viability by inducing cell cycle arrest ucsf.edu. While other compounds like PIK-75 (also a PI3K inhibitor) and CHIR-124 (a Chk1 inhibitor) have been shown to inhibit cell proliferation by modulating their respective target proteins plos.orgnih.gov, this compound's effect on proliferation is linked to its activity against PI3Ks ucsf.edu.

In Vitro Research Methodologies and Findings for Pik 124

Application of Diverse Cellular Models in PIK-124 Studies

A variety of cellular models are employed in the in vitro research of this compound to assess its effects in different biological contexts and disease states.

Cancer Cell Line Panels (e.g., Breast Cancer, Glioma, Multidrug Resistant)

Cancer cell line panels are widely used to evaluate the efficacy and selectivity of this compound across different cancer types and genetic backgrounds. These panels often include cell lines representing various malignancies, such as breast cancer and glioma, and can also include models of multidrug resistance nih.govucsf.edufrontiersin.orgatcc.org. Utilizing a diverse panel allows researchers to identify which cancer subtypes or genetic alterations might correlate with sensitivity or resistance to this compound nih.govucsf.edu.

Studies have included this compound as part of panels of PI3K inhibitors tested against breast cancer cell lines nih.govucsf.edu. These panels often include cell lines with different genetic profiles, such as variations in PTEN status or the presence of Ras mutations nih.govucsf.edu. For instance, some breast cancer cell lines used in these studies include BT474, BT549, BT20, HS578t, T47D, MCF7, MDA-MB-468, and MDA-MB-231 nih.govucsf.edu. Research using such panels has investigated the impact of this compound and other inhibitors on key signaling pathways downstream of PI3K, such as the phosphorylation of PKB/Akt and S6 nih.govucsf.edu.

Multidrug-resistant (MDR) cancer cell lines are also crucial models for evaluating whether this compound can overcome or is affected by common resistance mechanisms, such as those mediated by efflux pumps like P-glycoprotein (Pgp) plos.orgresearchgate.netresearchgate.net. Studies have screened compound libraries, including PI3K inhibitors like PIK-75 (another PI3K inhibitor mentioned alongside this compound in some contexts), in parental and Pgp-overexpressing resistant cell lines to identify compounds that inhibit growth irrespective of Pgp status or directly inhibit Pgp activity plos.orgresearchgate.net. While this compound itself was listed in a panel of PI3K inhibitors, specific detailed findings regarding this compound's activity in MDR cell lines compared to parental lines were not explicitly detailed in the provided snippets, although the methodology of using such pairs for other compounds like PIK-75 was described plos.orgresearchgate.net.

Primary Cell Cultures in Research Contexts

Primary cell cultures, derived directly from living tissues, offer a model system that more closely replicates the physiological conditions found in vivo compared to immortalized cell lines nih.govbiocompare.comsigmaaldrich.com. These cultures can include various cell types isolated from healthy or diseased tissues biocompare.comsigmaaldrich.com. While the provided search results mention the use and advantages of primary cell cultures in research, including studies related to cancer and stem cells, specific detailed applications or findings directly involving this compound in primary cell culture contexts were not extensively described nih.govbiocompare.comsigmaaldrich.com. Primary cells are often used for studies requiring a more accurate representation of tissue-specific activity and cell-cell/cell-matrix interactions biocompare.comfrontiersin.org.

Advanced 3D Cell Culture Systems and Organoid Models

Advanced in vitro models, such as 3D cell culture systems and organoids, are increasingly utilized to better mimic the complex architecture and cellular interactions of native tissues and tumors frontiersin.orgresearchgate.netphysiology.orgoxfordglobal.combiorxiv.org. These models bridge the gap between traditional 2D cell cultures and in vivo studies, providing a more physiologically relevant environment for evaluating compound effects physiology.orgbiorxiv.org. 3D cultures can take various forms, including spheroids and organoids, and can be generated from cell lines, primary cells, or induced pluripotent stem cells (iPSCs) frontiersin.orgoxfordglobal.combiorxiv.org.

Organoids, in particular, can recapitulate key features of organs or tumors, including cellular heterogeneity and tissue organization oxfordglobal.combiorxiv.org. They are valuable for studying tumor microenvironment interactions, cell invasion, and drug responses in a more complex setting than 2D cultures biorxiv.org. While the search results highlight the growing importance and application of 3D cell culture and organoid models in cancer research and for evaluating drug effects, specific detailed studies or findings directly investigating this compound using these advanced models were not provided frontiersin.orgresearchgate.netphysiology.orgoxfordglobal.combiorxiv.org. The methodologies for creating and analyzing these models, including imaging techniques and assessment of cellular responses, were generally discussed in the context of their broader application in research frontiersin.orgresearchgate.netbiorxiv.org.

Biochemical and Cellular Assay Integration

In vitro research on this compound involves the integration of various biochemical and cellular assays to characterize its activity and understand its effects on cellular processes.

In Vitro Lipid Kinase Activity Assays for Inhibitor Characterization

In vitro lipid kinase activity assays are standard procedures used to directly measure the ability of a compound like this compound to inhibit the catalytic activity of target lipid kinases, such as members of the PI3K family ucsf.edunih.govspringernature.comnih.gov. These assays typically involve incubating the kinase enzyme with its lipid substrate and ATP in the presence or absence of the inhibitor and then quantifying the production of the phosphorylated lipid product or the depletion of ATP ucsf.edunih.govspringernature.com.

This compound has been characterized as a multi-targeted PI3K inhibitor nih.govucsf.edu. In vitro lipid kinase assays are used to determine the potency and selectivity of this compound against different PI3K isoforms (e.g., p110α, p110β, p110γ, p110δ) and other related lipid kinases nih.govucsf.eduucsf.edunih.gov. The selectivity profile of this compound, as assessed by in vitro lipid kinase assays, is crucial for understanding its potential therapeutic applications and off-target effects nih.govucsf.edunih.gov. These assays can provide IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity nih.govucsf.edunih.gov.

Examples of such assays include those that measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by Class I PI3Ks nih.govspringernature.com. Various detection methods can be employed, including radioactive methods, fluorescence-based assays, or luminescence-based assays that quantify ATP depletion or ADP production ucsf.edunih.govspringernature.compromega.de.

Immunofluorescence and Western Blotting for Phospho-Protein Analysis

Immunofluorescence and Western blotting are key cellular assays used to investigate the downstream effects of this compound on protein phosphorylation, which is a critical mechanism in cell signaling pathways regulated by lipid kinases like PI3K nih.govucsf.edunih.govamegroups.orgmybiosource.comazurebiosystems.comptglab.combio-rad-antibodies.com.

Western blotting allows for the separation of proteins by size and their detection using specific antibodies nih.govucsf.eduamegroups.orgmybiosource.combio-rad-antibodies.com. In the context of this compound research, Western blotting is commonly used to assess the phosphorylation status of key proteins in the PI3K pathway, such as PKB/Akt (specifically at Ser473) and ribosomal protein S6 (at Ser235/236) nih.govucsf.edu. Changes in the phosphorylation levels of these proteins following treatment with this compound indicate the compound's ability to modulate PI3K signaling in cells nih.govucsf.edu. Studies have shown dose-dependent and temporal biochemical responses of cancer cell lines to PI3K inhibitors, including changes in the phosphorylation of these downstream targets nih.govucsf.edu.

Immunofluorescence microscopy utilizes fluorescently labeled antibodies to visualize the location and levels of specific proteins within cells nih.govamegroups.orgmybiosource.comazurebiosystems.com. This technique can complement Western blotting by providing spatial information about protein phosphorylation or localization changes induced by this compound nih.govamegroups.orgazurebiosystems.com. For example, immunofluorescence has been used to visualize changes in phospho-S6 localization or intensity in breast cancer cell lines treated with PI3K inhibitors nih.gov. Both immunofluorescence and Western blotting are valuable tools for confirming the cellular activity of this compound and understanding its impact on signal transduction pathways nih.govucsf.eduamegroups.orgazurebiosystems.com.

Here is a summary of some research findings related to this compound and other PI3K inhibitors in breast cancer cell lines, as indicated by phospho-protein analysis:

| Cell Line | PTEN Status | PIK-75 (p110α inhibitor) | PI-103 (p110α/β inhibitor) | TGX-286 (p110β inhibitor) | PIK-108 (p110β inhibitor) | This compound (Multi-targeted) | Key Findings (Phospho-PKB/Akt and S6) | Source |

| MCF10A | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| BT474 | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| SKBR3 | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| BT20 | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| T47D | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| MCF7 | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| MDA-MB-468 | Mutant | Less potent than PI-103 | More potent than PIK-75 | Inhibitory | Inhibitory | Not explicitly detailed | PKB/Akt inhibition by p110β inhibitors | nih.govucsf.edu |

| BT549 | Mutant | Less potent than PI-103 | More potent than PIK-75 | Inhibitory | Inhibitory | Not explicitly detailed | PKB/Akt inhibition by p110β inhibitors | nih.govucsf.edu |

| MDA-MB-231 | WT | Inhibitory | Inhibitory | Ineffective | Ineffective | Not explicitly detailed | Inhibition consistent with p110α driving pathway | nih.govucsf.edu |

| Hs578t | WT | Strongly inhibited cell number | Sustained biochemical inhibition | Resistant | Resistant | Not explicitly detailed | Resistance to most inhibitors except PIK-75 | nih.govucsf.edu |

Note: This table summarizes findings for several PI3K inhibitors, including some mentioned alongside this compound in the source documents. Specific detailed data for this compound across all cell lines in the same manner was not consistently available in the provided snippets.

High-Throughput Screening Approaches for this compound Analogues and Modulators

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds for activity against a particular biological target or pathway mdpi.comnih.govsigmaaldrich.comsygnaturediscovery.com. This approach is crucial for identifying potential drug candidates, including inhibitors and modulators of pathways like the phosphoinositide 3-kinase (PI3K) pathway nih.govnih.gov.

In the context of this compound and related compounds, HTS has been employed to discover novel inhibitors of PI3K isoforms and identify compounds that can overcome mechanisms of resistance, such as P-glycoprotein (Pgp)-mediated multidrug resistance plos.orgresearchgate.net. For instance, a chemical screen of a library of compounds with known targets identified PIK-75, a PI3K inhibitor, as a compound that could inhibit Pgp activity in resistant cell lines plos.orgresearchgate.net. Docking studies predicted strong binding of PIK-75 to Pgp, and it was shown to inhibit Pgp ATPase activity in a biochemical assay plos.orgresearchgate.net. This suggests that HTS can reveal unexpected activities of PIK-related compounds, such as the ability to modulate drug transporters.

HTS campaigns have also been specifically designed to identify inhibitors of oncogenic PI3K isoforms, such as PI3Kα bearing the H1047R mutation nih.gov. These screens involve testing large numbers of synthetic and natural product-derived compounds using assays that measure PI3K activity nih.gov. While direct HTS specifically for this compound analogues or modulators is not detailed in the provided information, the general principles and methodologies applied to other PI3K inhibitors and related compounds are applicable. These include cell-based assays to assess compound effects on cell viability, proliferation, and pathway signaling, as well as biochemical assays to measure enzyme inhibition nih.govclinmedjournals.org. The identification of hit compounds from such screens provides novel scaffolds for further optimization nih.gov.

Genetic and Contextual Modifiers of this compound Response

The efficacy of PI3K pathway inhibitors, including compounds structurally related to this compound, can be significantly influenced by the genetic and contextual landscape of the cells. Alterations in genes within the PI3K pathway or in interacting pathways can act as modifiers of sensitivity or resistance to these inhibitors tandfonline.comnih.govcapes.gov.brportlandpress.comportlandpress.comnih.gov.

Impact of PTEN Status on this compound-Related Compound Efficacy

PTEN is a critical tumor suppressor gene that acts as a negative regulator of the PI3K pathway by dephosphorylating PIP3 aacrjournals.orgmdpi.commdpi.com. Loss or mutation of PTEN leads to elevated PI3K pathway activity and is frequently observed in various cancers tandfonline.comnih.govaacrjournals.orgmdpi.comresearchgate.net. The PTEN status of cells has been shown to impact the efficacy of PI3K inhibitors tandfonline.comnih.govportlandpress.comportlandpress.comnih.govaacrjournals.orgmdpi.commdpi.comresearchgate.netucsf.eduucsf.eduoncotarget.comspeerslab.comucsf.edunih.govptenfoundation.org.

Studies using a panel of cancer cell lines treated with various PI3K inhibitors, including PIK-related compounds, have demonstrated a correlation between PTEN status and inhibitor sensitivity portlandpress.comportlandpress.comucsf.eduucsf.edu. For example, some PI3K inhibitors, particularly those targeting the p110β isoform, have shown greater efficacy in PTEN-deficient cell lines portlandpress.comportlandpress.com. PIK-108, a p110β inhibitor, exhibited a trend toward reducing Akt phosphorylation more effectively in mutant PTEN-expressing cell lines compared to wild-type PTEN cells ucsf.edu. Similarly, PI-103, a dual PI3K/mTOR inhibitor, showed activity in glioma cell lines irrespective of PTEN status ucsf.edu. However, another study indicated that the combined effects of radiation with PI-103 or PIK-90 were more significant in PTEN mutant cells compared to PTEN wild-type cells ucsf.edu.

Conversely, some studies suggest that while heightened PI3K/AKT activation is linked to a sensitive phenotype, it does not always predict inhibitor response, highlighting the complexity of relying solely on PTEN status as a predictive biomarker tandfonline.com.

Table 1 summarizes some findings on the impact of PTEN status on the efficacy of PIK-related compounds.

| Compound | Target(s) | Impact of PTEN Status | Reference |

| PI-103 | PI3K/mTOR | Similar potency in wild-type and mutant PTEN cell lines; combined effects with radiation more significant in PTEN mutant cells. ucsf.eduucsf.edu | ucsf.eduucsf.edu |

| PIK-75 | p110α, CDK | Comparable potency for Akt inhibition regardless of PTEN status; potency for S6 phosphorylation appeared greater in wild-type PTEN cells. ucsf.eduhaematologica.org | ucsf.edu |

| PIK-108 | p110β | Trend toward reducing Akt phosphorylation more effectively in mutant PTEN cells. ucsf.edu | ucsf.edu |

| GDC-0941 | Class I PI3K | Cell lines with PTEN loss were significantly more sensitive. aacrjournals.org | aacrjournals.org |

Influence of RAS Mutations on PIK-Related Cellular Responses

Mutations in RAS genes are common in various cancers and play a significant role in activating downstream signaling pathways, including the PI3K pathway nih.govaging-us.combiorxiv.orgarxiv.org. RAS mutations can influence cellular responses to PI3K inhibitors tandfonline.comcapes.gov.brportlandpress.comportlandpress.comnih.govaacrjournals.orgaging-us.combiorxiv.orgarxiv.orgucl.ac.ukfrontiersin.org.

Several studies have indicated that cells expressing mutant RAS are often resistant to PI3K inhibition tandfonline.comportlandpress.comportlandpress.comnih.gov. For example, in a panel of breast cancer cell lines, those with mutant RAS were resistant to the cell-cycle effects of PI3K inhibitors portlandpress.comportlandpress.com. This resistance could be reversed by combining PI3K inhibitors with inhibitors of RAS signaling pathways, such as MEK inhibitors portlandpress.comportlandpress.comaging-us.com. This suggests that in the presence of activated RAS, the PI3K pathway may not be the sole driver of proliferation or survival, and concurrent inhibition of both pathways may be necessary to achieve a robust cellular response.

Table 2 illustrates the influence of RAS mutations on sensitivity to PI3K inhibitors.

| Genetic Alteration | Effect on PI3K Inhibitor Sensitivity | Related Findings | Reference |

| RAS mutations | Often associated with resistance | Cells expressing mutant Ras were resistant to PI3K inhibition; resistance could be reversed by combining with MEK inhibitors. tandfonline.comportlandpress.comportlandpress.comnih.govaging-us.com | tandfonline.comportlandpress.comportlandpress.comnih.govaging-us.com |

Identification of Genetic Enhancers and Suppressors of PI3K Inhibitor Sensitivity

Beyond PTEN and RAS, other genetic alterations can act as enhancers or suppressors of sensitivity to PI3K inhibitors tandfonline.comcapes.gov.brportlandpress.comportlandpress.comnih.govaacrjournals.org. Identifying these genetic modifiers is crucial for predicting therapeutic response and developing rational combination strategies nih.govaacrjournals.org.

Chemical screens in diverse cell line panels have been instrumental in uncovering these genetic determinants capes.gov.brportlandpress.comportlandpress.comnih.gov. These studies correlate the genetic profiles of cell lines with their sensitivity to a range of PI3K inhibitors capes.gov.brportlandpress.comportlandpress.comnih.gov. For instance, activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and loss of PTEN have been repeatedly identified as predictors of response to PI3K pathway inhibitors tandfonline.comnih.gov.

Conversely, alterations in genes that activate parallel survival pathways or provide bypass mechanisms can confer resistance tandfonline.comaacrjournals.org. For example, aberrant Ras/Raf/MEK/ERK signaling has been identified as a dominant determinant of resistance to PI3K inhibitors tandfonline.com. Studies have also explored the role of specific genetic alterations in influencing sensitivity to isoform-selective PI3K inhibitors, such as the p110β inhibitor KIN-193, and have identified novel features associated with resistance aacrjournals.org.

The identification of genetic enhancers and suppressors through systematic screening approaches provides valuable insights into the complex interplay of genetic alterations that govern cellular responses to PI3K pathway inhibitors.

Pre Clinical in Vivo Investigation Frameworks for Pik 124

Establishment of Relevant Murine Models for PIK-Related Compound Research

Murine models, including both xenograft and genetically engineered mouse models (GEMMs), are widely used in the study of PI3K pathway inhibitors due to their genetic tractability and the ability to mimic aspects of human disease amegroups.orgeddc.sgnih.govresearchgate.net. The selection of a specific murine model is guided by the research question and the particular characteristics of the compound and the target disease. Murine models show physiological similarities to humans, making them indispensable for preclinical assessment nih.govresearchgate.net.

Xenograft Models for Pathway Inhibition Assessment

Xenograft models involve the transplantation of human cancer cells into immunocompromised mice amegroups.org. These models are valuable for assessing the in vivo efficacy of PIK-related compounds and their ability to inhibit the PI3K pathway within a tumor microenvironment encyclopedia.pubcancernetwork.comnih.gov. By implanting human tumor cell lines with known genetic alterations in the PI3K pathway, researchers can evaluate how a compound like PIK-124 affects tumor growth and survival. Studies using other PI3K inhibitors in xenograft models have demonstrated marked tumor suppression and the ability to assess target inhibition encyclopedia.pub. For instance, taselisib (B612264) treatment resulted in significant tumor suppression in preclinical studies performed on PIK3CA-mutant xenografts encyclopedia.pub. Similarly, copanlisib (B1663552) has shown potent activity in tumor cell lines and xenograft models cancernetwork.comcam.ac.uk. Xenograft models allow for the assessment of antitumor activity based on measurements of tumor volume, although alternative methods like noninvasive imaging can also be employed to monitor tumor cell viability aacrjournals.org.

Genetically Engineered Mouse Models in PI3K Pathway Research

Genetically Engineered Mouse Models (GEMMs) offer a more physiologically relevant approach by introducing specific genetic alterations found in human cancers into the mouse genome eddc.sg. These models can recapitulate the complex genetic landscape and tumor microenvironment of human malignancies driven by PI3K pathway dysregulation nih.govmdpi.comgla.ac.uk. GEMMs are particularly useful for studying the impact of specific mutations, such as those in PIK3CA or PTEN loss, on tumor development and response to PI3K inhibitors nih.govgla.ac.uk. For example, GEMMs driven by hyperactivation of the PI3-Kinase signaling pathway have been developed to study intestinal cancer gla.ac.uk. These models allow for the investigation of cause-and-effect relationships between PI3K pathway mutations and oncogenesis, as well as the study of preclinical response and resistance to inhibitors nih.gov. Conditional deletion of tumor suppressor genes like PTEN and LKB1 in mice can create an environment conducive to tumorigenesis by promoting cancer cell proliferation and angiogenesis mdpi.comresearchgate.net.

Pharmacodynamic Evaluation of this compound Target Engagement

Pharmacodynamic (PD) evaluation is crucial for confirming that a compound engages its intended target in vivo and for understanding the biological consequences of this engagement. For this compound, a PI3K inhibitor, PD studies focus on assessing the degree of PI3K pathway inhibition in target tissues.

Assessment of PI3K Pathway Inhibition Markers in Tissue Samples

Assessing the inhibition of key downstream markers of the PI3K pathway in tissue samples provides direct evidence of target engagement encyclopedia.pub. Phosphorylation of AKT (pAKT) and S6 ribosomal protein (pS6) are commonly used as pharmacodynamic biomarkers for PI3K pathway activity ucl.ac.ukucsf.edunih.gov. Reduced levels of pAKT and pS6 in tumor tissue or surrogate tissues following treatment with a PI3K inhibitor indicate successful pathway inhibition ucl.ac.ukucsf.edu. Studies with other PI3K inhibitors like GDC-0077 have shown that they lead to the downregulation of p110α, interfering with the phosphorylation of AKT encyclopedia.pub. Similarly, p110α inhibitors were generally effective in inhibiting the phosphorylation of PKB/Akt and S6 in various cell lines ucsf.edu. The evaluation of these markers in tissue samples from murine models treated with this compound would be essential to confirm its activity against the PI3K pathway in vivo.

Chemical Synthesis Methodologies for Pik 124 and Analogues

General Synthetic Strategies for Small Molecule PI3K Inhibitors

General strategies for synthesizing small molecule PI3K inhibitors frequently involve constructing a core heterocyclic scaffold, which is then functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.govtandfonline.com Common core structures found in PI3K inhibitors include pyrimidines, quinazolines, pyridines, pyrazines, azoles, and triazines. nih.gov Morpholine-based structures are also prevalent in PI3K inhibitors. tandfonline.com

Synthetic routes often employ sequential nucleophilic aromatic substitution and cross-coupling reactions to assemble the target molecules. nih.gov For instance, the synthesis of certain morpholinopyrimidines, which are screened as PI3K inhibitors, utilizes these reaction types. nih.gov Another approach involves the synthesis of thienopyrimidine derivatives through routes that may begin with reactions like the Gewald Aminothiophene Synthesis to prepare key intermediates. tandfonline.com The design of these inhibitors is often guided by structure-activity relationship (SAR) studies to identify key pharmacophoric features necessary for inhibitory activity. tandfonline.comfrontiersin.org

Retrosynthetic analysis is a crucial part of the planning process, breaking down the target molecule into simpler, commercially available starting materials. northwestern.edu Different synthetic routes can be explored and optimized for efficiency and scalability. northwestern.edu

Advanced Organic Synthesis Techniques for Compound Generation

The synthesis of PIK-124 and its analogues utilizes advanced organic synthesis techniques to construct the complex molecular architecture. While a specific detailed synthesis route for this compound was not extensively detailed in the search results, the synthesis of similar small molecule PI3K inhibitors and related compounds provides insight into the techniques likely employed.

Techniques commonly used in the synthesis of such complex organic molecules include:

Nucleophilic Aromatic Substitution (SNAr): This reaction is frequently used to introduce amine or other nucleophilic groups onto activated aromatic systems, which are common in PI3K inhibitors. evitachem.com

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. northwestern.eduevitachem.com These reactions are essential for coupling different molecular fragments during the synthesis. Optimization of conditions, including catalysts and bases, is often required for challenging couplings, such as those involving sterically hindered or poorly reactive substrates. northwestern.edu

Condensation Reactions: Formation of heterocyclic rings and introduction of specific functional groups often involve condensation reactions between different organic precursors. northwestern.edu

Functional Group Interconversions: Standard organic transformations are used to interconvert functional groups as needed throughout the synthetic sequence.

Stereocontrolled Alkylation: For chiral molecules or those with defined stereochemistry, stereocontrolled alkylation reactions may be employed to ensure the correct spatial arrangement of substituents. researchgate.net

Developing scalable and practical synthetic routes is a significant focus in the development of pharmaceutical compounds. northwestern.eduresearchgate.net This often involves optimizing reaction conditions to improve yields, minimize the use of hazardous reagents, and eliminate challenging purification steps like column chromatography. northwestern.eduresearchgate.net High-throughput experimentation (HTE) screening can be used to identify more robust reaction conditions. northwestern.edu

Purification and Characterization of Synthetic Intermediates and Final Compounds

Purification and characterization are critical steps in the synthesis of this compound and its analogues to ensure the identity, purity, and quality of both intermediates and the final product.

Common purification techniques include:

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in immiscible solvents. google.commdpi.com

Precipitation: Inducing precipitation of the desired compound can be an effective purification method, particularly for removing soluble impurities. northwestern.edu

Filtration: Used to separate solid products or impurities from reaction mixtures. northwestern.edugoogle.com

Chromatography: While the goal in process development is often to minimize or eliminate chromatography for scalability, it is a standard technique for purification, especially during earlier stages of synthesis or for highly pure samples. northwestern.edu Techniques like column chromatography (e.g., using silica (B1680970) gel) and preparative high-performance liquid chromatography (HPLC) are widely used. nih.gov

Recrystallization: A common method for purifying solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling. researchgate.netmdpi.com

Characterization of synthetic compounds involves a range of analytical techniques to confirm their structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used. uib.nonorthwestern.eduacs.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and MALDI-TOF MS are common. northwestern.edunih.gov

Liquid Chromatography (LC): Used to assess the purity of a compound and separate components in a mixture. northwestern.edu

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. uib.no

Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for compounds that absorb UV-Vis light, providing information about conjugated systems. uib.no

High Performance Liquid Chromatography (HPLC): A widely used technique for analyzing the purity of compounds and can also be used for preparative purification. google.com High purity, often 99.5% or above by HPLC, is a target for final products. google.com

Elemental Analysis: Determines the percentage of each element in a compound, which can be compared to the calculated values for the proposed structure.

Comparative Academic Analyses of Pik 124 with Other Pi3k Inhibitors

Cross-Inhibitor Profiling of Biochemical and Biological Activities

Cross-inhibitor profiling is essential for determining the selectivity and potency of a kinase inhibitor. fishersci.com By comparing a compound's activity against a panel of related enzymes, researchers can build a comprehensive understanding of its on-target and potential off-target effects. elsevierpure.com

The Class I PI3K family consists of four isoforms: p110α, p110β, p110δ, and p110γ. Different inhibitors exhibit varying degrees of selectivity for these isoforms, which can influence their biological effects and therapeutic applications. aacrjournals.org For instance, PIK-75 is known to be a potent inhibitor of the p110α isoform. researchgate.netnih.gov In contrast, TGX-221 (incorrectly cited as TGX-286 in some contexts) is a highly selective inhibitor of the p110β isoform. medchemexpress.comtocris.comselleckchem.com

| Compound | p110α IC50 (μM) | p110β IC50 (μM) | p110δ IC50 (μM) | p110γ IC50 (μM) |

|---|---|---|---|---|

| PIK-124 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| PIK-75 | 0.09 researchgate.net | Data Not Available | Data Not Available | Data Not Available |

| TGX-221 | 5 tocris.com | 0.007 tocris.com | 0.1 tocris.com | 3.5 tocris.com |

| PI-103 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| PIK-108 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| PIK-23 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| PIK-85 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| PIK-90 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The IC50 values can vary between studies based on assay conditions. Data for many of the listed compounds, including this compound, were not available in the searched literature.

Inhibition of Class I PI3K isoforms blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. nih.gov A common method to assess the cellular activity of PI3K inhibitors is to measure the phosphorylation status of Akt at sites such as Ser473 and Thr308. researchgate.net For example, the p110α inhibitor PIK-75 and the p110δ inhibitor CAL-101 have been shown to dramatically inhibit Akt phosphorylation. researchgate.net

The PI3K/Akt signaling pathway is a critical regulator of the cell cycle. aacrjournals.org By inhibiting this pathway, cancer cells can be prevented from progressing through the cell cycle, often leading to an arrest in the G1 phase. While it is expected that this compound, as a PI3K inhibitor, would similarly impact Akt signaling and induce cell cycle arrest, specific studies comparing its effects to PIK-75, PI-103, and other related compounds are not detailed in the available literature.

Evaluation of this compound in Combination with Other Pathway Modulators

The complexity of cancer cell signaling often necessitates combination therapies to achieve a durable response. aacrjournals.org Inhibiting a single node in a pathway can lead to the activation of compensatory feedback loops, resulting in drug resistance. mdpi.com Preclinical studies, therefore, frequently explore the combination of PI3K inhibitors with agents that target other critical cellular pathways.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In oncology research, a common preclinical strategy is to combine PI3K inhibitors with inhibitors of other signaling pathways, such as the MAPK/ERK pathway or cell cycle regulators like CDK4/6. mdpi.comrcsi.com For instance, the combination of the PI3K inhibitor Alpelisib and the CDK4/6 inhibitor Ribociclib has demonstrated a synergistic anti-proliferative effect in colorectal cancer models. mdpi.comrcsi.comresearchgate.net Similarly, combining the pan-PI3K inhibitor Buparlisib with the Aurora Kinase A inhibitor Alisertib has shown synergistic killing of inflammatory breast cancer cells. biorxiv.org

These approaches aim to block both the primary oncogenic driver pathway and potential escape routes, leading to more profound and sustained tumor cell death. nih.gov While this represents a robust area of research for the PI3K inhibitor class, preclinical studies investigating synergistic combinations specifically involving this compound were not identified in the reviewed literature.

Antagonism occurs when the combination of two drugs results in a weaker effect than expected from their individual activities. Understanding these interactions is crucial to avoid ineffective treatment combinations. Such negative interactions can occur through various mechanisms, such as one drug inducing the metabolism of another or activating a signaling pathway that counteracts the effects of the second drug. A thorough search of available scientific literature did not yield specific preclinical studies detailing antagonistic interactions or their underlying mechanisms for the compound this compound.

Emerging Research Avenues and Future Directions for Pik 124

Investigation of PIK-124 in Overcoming Drug Resistance Mechanisms

A major hurdle in cancer therapy is the development of drug resistance, a phenomenon where cancer cells evolve to evade the effects of therapeutic agents. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer and plays a significant role in promoting resistance. nih.gov Therefore, a key area of research for any PI3K inhibitor is its potential to counteract these resistance mechanisms.

P-glycoprotein (Pgp) Modulation by PIK-Related Compounds

P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known contributor to multidrug resistance (MDR). It functions as an efflux pump, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and effectiveness. The expression and function of Pgp can be regulated by various intracellular signaling pathways, including the PI3K pathway.

While direct modulation of Pgp by this compound is not specified in the search results, the investigation of this interaction would be a critical research avenue. Understanding whether this compound or related compounds can inhibit Pgp function or downregulate its expression could unveil a dual-action therapeutic strategy: direct inhibition of the PI3K pathway and simultaneous reversal of Pgp-mediated drug resistance.

Novel Resistance Bypass Strategies

Cancer cells can develop resistance to PI3K inhibitors through various "bypass" mechanisms. This involves the activation of alternative signaling pathways that compensate for the inhibition of the PI3K pathway, allowing the cell to survive and proliferate. nih.gov For instance, the activation of other receptor tyrosine kinases or downstream signaling molecules can sustain pro-survival signals despite the presence of a PI3K inhibitor. nih.gov

Future research on this compound would likely involve identifying and targeting these bypass pathways. This could lead to the development of combination therapies where this compound is used alongside inhibitors of the identified bypass pathways to achieve a more potent and durable anti-cancer effect. mdpi.com

This compound as a Chemical Probe for Fundamental PI3K Pathway Elucidation

Small molecule inhibitors are invaluable tools, or "chemical probes," for dissecting complex biological pathways. nih.gov A highly specific and potent inhibitor can be used to acutely block the function of its target, allowing researchers to observe the immediate downstream consequences and unravel the intricate network of signaling events.

Dissecting Isoform-Specific Functions within PI3K Network

The PI3K family consists of several isoforms with distinct roles in cellular physiology and disease. nih.govucl.ac.uk The development of isoform-selective inhibitors is a major goal in the field, as it could lead to more targeted therapies with fewer side effects. nih.govjtgga.org Using a compound like this compound, if it possesses isoform selectivity, as a chemical probe would enable researchers to delineate the specific functions of each PI3K isoform in both normal and cancerous cells. nih.govnih.gov This knowledge is crucial for identifying the most appropriate therapeutic targets for different types of cancer.

Exploring Unconventional PI3K-Dependent Signaling Branches

While the PI3K/AKT axis is the most well-characterized downstream branch of PI3K signaling, recent research has highlighted the importance of AKT-independent pathways. nih.govnih.gov These "unconventional" signaling branches can also contribute to cancer progression and may represent novel therapeutic targets. nih.govnih.gov A specific inhibitor like this compound could be instrumental in exploring these less-understood aspects of PI3K signaling. By inhibiting the primary PI3K activity, researchers can investigate which cellular processes are affected independently of AKT activation, potentially uncovering new mechanisms of tumorigenesis and drug resistance.

Methodological Advancements in this compound Research

Progress in understanding and utilizing this compound will be intrinsically linked to advancements in research methodologies. The development of more sophisticated techniques for studying kinase signaling, drug-target interactions, and cellular responses will be crucial. This includes the use of advanced imaging techniques to visualize PI3K signaling dynamics in real-time and the application of systems biology approaches to model the complex network of interactions within the PI3K pathway. nih.gov Furthermore, the development of novel preclinical models that more accurately recapitulate human tumors will be essential for translating basic research findings into clinical applications.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The comprehensive understanding of the molecular mechanisms of multi-targeted phosphoinositide 3-kinase (PI3K) inhibitors like this compound necessitates an integrative approach that goes beyond single-endpoint assays. The application of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex signaling networks modulated by this compound and to identify potential biomarkers of response and resistance. While specific multi-omics studies focusing solely on this compound are not extensively detailed in the public domain, the established methodologies for pan-PI3K inhibitors provide a clear framework for its future investigation.

A key application of multi-omics in this context is the detailed mapping of the PI3K/AKT/mTOR signaling cascade and its crosstalk with other pathways. By analyzing changes in gene expression (transcriptomics), protein levels and post-translational modifications (proteomics), and metabolite concentrations (metabolomics) following treatment with this compound, researchers can construct a holistic view of its cellular impact. For instance, proteomic analyses can quantify the phosphorylation status of key downstream effectors of PI3K, such as AKT and S6 ribosomal protein, providing direct evidence of pathway inhibition.

Furthermore, multi-omics approaches are instrumental in identifying mechanisms of adaptive resistance to PI3K inhibitors. Tumors can develop resistance through various mechanisms, including the activation of alternative signaling pathways. Integrated analysis of data from this compound-treated sensitive and resistant cancer cell lines can reveal these escape routes. For example, transcriptomic profiling might show the upregulation of genes in the MAPK/ERK pathway, suggesting a compensatory mechanism that could be co-targeted to enhance therapeutic efficacy.

The integration of these diverse datasets often relies on sophisticated bioinformatics tools and pathway analysis software. These tools can map the observed molecular changes onto known biological pathways, highlighting those that are significantly perturbed by this compound. This not only confirms the on-target effects on the PI3K pathway but also uncovers off-target effects and novel mechanisms of action. A pan-cancer proteogenomic analysis of the PI3K/AKT/mTOR pathway has demonstrated the complexity of alterations in this network, underscoring the need for such comprehensive analytical approaches to understand the effects of inhibitors targeting this pathway nih.gov.

Table 1: this compound In-Vitro IC50 Data for PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 17 |

| p110β | 38 |

| p110δ | 7 |

| p110γ | 46 |

This data indicates that this compound is a multi-targeted PI3K inhibitor with potent activity against multiple isoforms of the Class I PI3K family.

Development of Advanced Imaging Techniques for In Vitro and In Vivo Studies

Advanced imaging techniques are crucial for visualizing the dynamic cellular and physiological effects of PI3K inhibitors like this compound in both preclinical and potentially clinical settings. These methods provide spatial and temporal information that is often unattainable with conventional biochemical assays.

In Vitro Imaging:

In the laboratory setting, high-content imaging and automated microscopy platforms are invaluable for assessing the phenotypic consequences of this compound treatment on cancer cells. These systems can simultaneously quantify multiple parameters, such as cell proliferation, apoptosis, morphology, and the subcellular localization of key signaling proteins. For example, immunofluorescence staining combined with automated imaging can be used to visualize and quantify the inhibition of PI3K signaling by measuring the reduction in phosphorylated AKT in the nucleus and cytoplasm of treated cells.

Furthermore, live-cell imaging techniques, utilizing fluorescent biosensors, can monitor the real-time activity of the PI3K pathway in response to this compound. Förster Resonance Energy Transfer (FRET)-based biosensors for AKT activity, for instance, can provide dynamic insights into the onset and duration of pathway inhibition within single cells.

In Vivo Imaging:

Non-invasive in vivo imaging modalities are essential for evaluating the efficacy and pharmacodynamics of this compound in animal models of cancer. Positron Emission Tomography (PET) is a particularly powerful tool in this regard. The use of radiolabeled glucose analogues, such as 18F-fluorodeoxyglucose ([18F]FDG), allows for the monitoring of tumor metabolic activity, which is often downstream of PI3K signaling. A reduction in [18F]FDG uptake in tumors following this compound treatment can serve as a non-invasive pharmacodynamic biomarker of target engagement and therapeutic response nih.gov.

Another PET tracer, 18F-fluorothymidine ([18F]FLT), can be used to assess cell proliferation, providing complementary information on the anti-proliferative effects of this compound. Studies with other PI3K inhibitors have demonstrated a correlation between a decrease in [18F]FLT uptake and the inhibition of the mTOR pathway, a downstream effector of PI3K nih.gov.

Bioluminescence imaging (BLI) is another widely used in vivo technique, particularly in orthotopic and metastatic tumor models. By engineering cancer cells to express luciferase, tumor growth and dissemination can be monitored non-invasively over time. This allows for the longitudinal assessment of this compound's anti-tumor activity in a whole-animal context. For instance, a decrease in bioluminescence signal would indicate a reduction in tumor burden.

These advanced imaging techniques not only provide critical information on the efficacy of this compound but also help in understanding its mechanism of action in a complex in vivo environment. The ability to non-invasively monitor therapeutic response can also facilitate the optimization of treatment schedules and the development of combination therapies.

Table 2: Advanced Imaging Techniques and Their Potential Applications for this compound Research

| Imaging Technique | Application | Potential Insights for this compound |

| In Vitro | ||

| High-Content Imaging | Quantify cellular phenotypes (proliferation, apoptosis) | Assess the dose-dependent effects of this compound on cancer cell fate. |

| Live-Cell Imaging with Biosensors | Monitor real-time pathway activity (e.g., AKT phosphorylation) | Determine the kinetics of PI3K pathway inhibition by this compound. |

| In Vivo | ||

| Positron Emission Tomography (PET) with [18F]FDG | Measure tumor glucose metabolism | Evaluate the impact of this compound on tumor metabolic activity. |

| Positron Emission Tomography (PET) with [18F]FLT | Assess tumor cell proliferation | Monitor the anti-proliferative effects of this compound in vivo. |

| Bioluminescence Imaging (BLI) | Track tumor growth and metastasis | Longitudinally assess the overall anti-tumor efficacy of this compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.